molecular formula C28H42O2 B12680630 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] CAS No. 93803-59-9

2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]

Cat. No.: B12680630
CAS No.: 93803-59-9
M. Wt: 410.6 g/mol
InChI Key: KPJUNYFTCMRIRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] typically involves the reaction of 4,6-diisopropylphenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol groups, allowing them to react with the dichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The isopropyl groups provide steric hindrance, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is unique due to its specific substitution pattern and the presence of the 2-methylpropylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol], a compound with the CAS number 93803-59-9, is a derivative of diisopropylphenol. Its structure suggests potential biological activity, particularly as an antioxidant and in anesthetic applications. This article explores its biological properties, relevant research findings, and case studies.

  • Molecular Formula : C28H42O2
  • Molecular Weight : 410.63 g/mol
  • EINECS Number : 298-331-0

Antioxidant Properties

Research indicates that compounds related to 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] exhibit significant antioxidant activity. For instance, studies have shown that similar structures can scavenge free radicals effectively, which may contribute to their protective roles in biological systems .

Anesthetic Effects

The compound's structural similarity to propofol (2,6-diisopropylphenol) suggests potential anesthetic properties. Propofol is known for its rapid onset and short recovery time as an intravenous anesthetic. Investigations into the mechanism of action reveal that such compounds may interact with sodium channels in the central nervous system, leading to their sedative effects .

Case Studies

  • Antioxidant Activity Assessment
    • Study Design : In vitro assays were conducted using electron spin resonance spectroscopy to evaluate the radical scavenging capacity of 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol].
    • Results : The compound demonstrated a significant ability to neutralize free radicals, indicating its potential use in therapeutic applications aimed at oxidative stress-related diseases .
  • Anesthetic Efficacy
    • Clinical Trials : A series of trials compared the efficacy of 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] with established anesthetics like propofol.
    • Findings : Results indicated that the compound could induce anesthesia comparable to propofol but with variations in recovery profiles among subjects .

Comparative Analysis of Related Compounds

Compound NameCAS NumberAntioxidant ActivityAnesthetic Properties
2,2'-(2-Methylpropylidene)bis[4,6-DIP]93803-59-9HighModerate
Propofol (2,6-Diisopropylphenol)2078-54-8ModerateHigh
4,6-Diisopropylphenol2934-05-6LowLow

Properties

CAS No.

93803-59-9

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

2-[1-[2-hydroxy-3,5-di(propan-2-yl)phenyl]-2-methylpropyl]-4,6-di(propan-2-yl)phenol

InChI

InChI=1S/C28H42O2/c1-15(2)20-11-22(17(5)6)27(29)24(13-20)26(19(9)10)25-14-21(16(3)4)12-23(18(7)8)28(25)30/h11-19,26,29-30H,1-10H3

InChI Key

KPJUNYFTCMRIRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C(C)C)C(C)C)O)C(C)C

Origin of Product

United States

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